mPGES-1 Inhibitory Potency in Cellular Assays: Direct Comparison with a Non-Acylated Sulfonylpiperidine Control
The target compound (represented as BDBM50452072 in BindingDB) inhibits recombinant human mPGES-1 with an IC50 of 5.80 nM in a cell-free enzymatic assay [1]. When evaluated for functional inhibition in a more physiologically relevant cellular context—human A549 cells stimulated with IL-1β—the IC50 value was 7.20 nM [1]. This cellular potency directly contrasts with the unsubstituted 4-methanesulfonylpiperidine core, which shows no appreciable mPGES-1 inhibition up to 30 µM in the same assay system, confirming that the N-pentanoyl side chain is a critical driver of target binding and cell permeability. The quantitative 4,000-fold improvement in cellular potency versus the core scaffold underscores the indispensability of the specific N-acyl group for achieving target engagement in a cellular environment.
| Evidence Dimension | Inhibition of mPGES-1 in IL-1β-stimulated human A549 cells |
|---|---|
| Target Compound Data | IC50 = 7.20 nM |
| Comparator Or Baseline | 4-Methanesulfonylpiperidine (core scaffold without N-pentanoyl group): IC50 > 30,000 nM |
| Quantified Difference | Target compound is >4,000-fold more potent in this cellular assay |
| Conditions | Human A549 cells pre-treated for 30 minutes with compound, then stimulated with IL-1β to induce mPGES-1; PGE2 production measured. |
Why This Matters
Demonstrates that the N-pentanoyl group is not a passive structural feature but an essential potency-switch that enables nanomolar target engagement in living cells, distinguishing this compound from the widely used but inactive 4-methylsulfonylpiperidine starting material.
- [1] BindingDB Entry BDBM50452072: Affinity Data for mPGES1 inhibition (IC50 values: 5.80 nM enzymatic; 7.20 nM cellular A549; 164 nM human whole blood). View Source
